molecular formula C12H8O3S B12842808 5-(2-Formylphenyl)-2-thiophenecarboxylic acid

5-(2-Formylphenyl)-2-thiophenecarboxylic acid

Cat. No.: B12842808
M. Wt: 232.26 g/mol
InChI Key: RJBQQTIIYBWXSS-UHFFFAOYSA-N
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Description

5-(2-Formylphenyl)-2-thiophenecarboxylic acid is an organic compound that features a thiophene ring substituted with a formyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Formylphenyl)-2-thiophenecarboxylic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated thiophene under palladium catalysis .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using efficient catalysts, high-purity reagents, and controlled reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-(2-Formylphenyl)-2-thiophenecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2-Formylphenyl)-2-thiophenecarboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials and polymers

Mechanism of Action

The mechanism by which 5-(2-Formylphenyl)-2-thiophenecarboxylic acid exerts its effects involves interactions with specific molecular targets. For example, its formyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, affecting their stability and function .

Comparison with Similar Compounds

Similar Compounds

  • 3-Formylphenylboronic acid
  • 4-Formylphenylboronic acid
  • 2-Formylphenylboronic acid

Uniqueness

5-(2-Formylphenyl)-2-thiophenecarboxylic acid is unique due to the presence of both a formyl group and a thiophene ring, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a different set of interactions and applications, particularly in the fields of material science and medicinal chemistry .

Properties

Molecular Formula

C12H8O3S

Molecular Weight

232.26 g/mol

IUPAC Name

5-(2-formylphenyl)thiophene-2-carboxylic acid

InChI

InChI=1S/C12H8O3S/c13-7-8-3-1-2-4-9(8)10-5-6-11(16-10)12(14)15/h1-7H,(H,14,15)

InChI Key

RJBQQTIIYBWXSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC=C(S2)C(=O)O

Origin of Product

United States

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